molecular formula C10H11BrN2O B8633750 2-amino-3-bromo-N-cyclopropylbenzamide

2-amino-3-bromo-N-cyclopropylbenzamide

Cat. No.: B8633750
M. Wt: 255.11 g/mol
InChI Key: LEQZRKBAYJFMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromo-N-cyclopropylbenzamide is a chemical research intermediate of interest in medicinal and synthetic chemistry. Its structure, featuring a benzamide core with amino and bromo substituents, along with a cyclopropyl group, makes it a versatile building block. The bromo moiety offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as those pioneered in palladium-catalyzed systems . Compounds with similar cyclopropyl benzamide scaffolds have been identified as key intermediates in the synthesis of complex nitrogen-containing heterocycles, including benzo[c]azepine-1-ones, which are structures of significant interest in pharmaceutical research . Furthermore, structurally related cyclopropyl carboxamides have been explored in drug discovery for their potent biological activities. For instance, high-throughput phenotypic screening has identified analogs of this chemotype as promising antimalarial agents with a demonstrated mechanism of action targeting the parasite's cytochrome b, a component of the mitochondrial electron transport chain . The presence of the cyclopropyl group in drug-like molecules is a common strategy in lead optimization to influence metabolic stability and conformational properties. This product is intended for use in laboratory research as a synthetic building block and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

2-amino-3-bromo-N-cyclopropylbenzamide

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5,12H2,(H,13,14)

InChI Key

LEQZRKBAYJFMAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Reference
This compound C₁₀H₁₀BrN₂O 2-amino, 3-bromo, N-cyclopropyl 266.11 Amino, Bromo, Cyclopropylamide Target
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) 223.27 Hydroxy, Methyl, Bidentate amide
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₁₀BrFNO 2-bromo, N-(3-fluorophenyl) 308.13 Bromo, Fluoroaryl
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide C₁₀H₈BrClFNO 3-bromo, 6-chloro, 2-fluoro, N-cyclopropyl 307.54 Trihalogenated, Cyclopropylamide
3-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide C₁₇H₁₇BrClNO₂ 3-bromo, N-(methoxypropyl-3-chlorophenyl) 382.70 Methoxy, Chloroaryl, Branched chain

Key Observations:

Halogenation Patterns :

  • The target compound has a single bromine atom, whereas 3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide () incorporates three halogens (Br, Cl, F), likely increasing its molecular polarity and steric bulk.
  • 2-Bromo-N-(3-fluorophenyl)benzamide () combines bromine and fluorine, which may enhance electronic effects (e.g., electron-withdrawing) and influence crystal packing .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, making it more suitable for metal-catalyzed C–H activation compared to the target’s monodentate amide .

Molecular Weight and Solubility :

  • The branched-chain 3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide () has the highest molecular weight (382.70 g/mol), which may reduce aqueous solubility compared to the target compound (266.11 g/mol).

Research Findings:

  • Directing Group Efficacy: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () facilitates regioselective C–H activation in palladium catalysis, whereas the target’s monodentate amide may require additional ligands for similar reactivity .
  • Crystal Engineering : Fluorine in 2-bromo-N-(3-fluorophenyl)benzamide () promotes dense crystal packing via C–F⋯π interactions, contrasting with bromine’s role in halogen bonding .
  • Bioactivity Potential: The cyclopropyl group in the target compound is associated with improved metabolic stability in drug candidates, a feature absent in 3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide () .

Preparation Methods

Bromination of 2-Amino-N-cyclopropylbenzamide

Principle : Direct electrophilic aromatic bromination of 2-amino-N-cyclopropylbenzamide introduces a bromine atom at the para position relative to the amino group.
Procedure :

  • Substrate Preparation : 2-Amino-N-cyclopropylbenzamide is synthesized via coupling of 2-aminobenzoic acid with cyclopropylamine using HATU or PyBroP.

  • Bromination :

    • Reagents : Liquid bromine (Br₂) or N-bromosuccinimide (NBS).

    • Conditions :

      • For Br₂: Reaction in acetic acid at 0–5°C, followed by gradual warming to 50°C.

      • For NBS: Acetone solvent at 10°C, yielding 85–95% regioselective bromination.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and recrystallization.

Challenges :

  • Over-bromination risks (e.g., 2-amino-3,5-dibromo derivatives).

  • Side reactions due to the electron-donating amino group.

Optimization :

  • Temperature Control : Maintaining <10°C minimizes di-substitution.

  • Stoichiometry : 1:1 molar ratio of substrate to bromine prevents excess reactivity.

Amidation of 2-Amino-3-bromobenzoic Acid

Principle : Coupling 2-amino-3-bromobenzoic acid with cyclopropylamine via activated intermediates.
Procedure :

  • Acid Activation :

    • Reagents : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.

    • Conditions : Reflux in dichloromethane (DCM) for 2–4 hours.

  • Amine Coupling :

    • React acyl chloride with cyclopropylamine in DCM at 0°C, followed by stirring at room temperature.

    • Alternative : Use coupling agents like HATU or PyBroP in DMF for milder conditions.

  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization.

Yield : 70–85%.
Advantages : Avoids handling hazardous bromine by using pre-brominated intermediates.

Multi-Step Synthesis from Nitro Precursors

Principle : Sequential nitration, reduction, bromination, and amidation.
Procedure :

  • Nitration : 3-Bromo-N-cyclopropylbenzamide is nitrated using HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino.

  • Bromination : Electrophilic bromination as in Section 2.1.

Challenges :

  • Multiple purification steps reduce overall yield (40–55%).

  • Compatibility of nitro groups with cyclopropylamine.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Scalability
Direct BrominationBr₂, Acetic acid75–90%>95%High
Amidation of Pre-Brominated AcidHATU, Cyclopropylamine70–85%>97%Moderate
Multi-Step SynthesisHNO₃, H₂/Pd-C40–55%90–95%Low

Key Findings :

  • Direct Bromination offers the highest efficiency but requires careful bromine handling.

  • Pre-Brominated Acid Coupling is safer and suitable for small-scale synthesis.

Mechanistic Insights

  • Electrophilic Bromination : The amino group directs bromine to the para position via resonance stabilization of the intermediate arenium ion.

  • Coupling Reactions : HATU activates carboxylic acids by forming an O-acylisourea intermediate, facilitating nucleophilic attack by cyclopropylamine .

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-bromo-N-cyclopropylbenzamide, considering functional group compatibility and regioselectivity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Amide Coupling : React 3-bromoanthranilic acid with cyclopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond. Control pH (6–7) to minimize side reactions .

Bromination : Direct electrophilic bromination at the 3-position using NBS (N-bromosuccinimide) in DCM under UV light, ensuring regioselectivity via steric and electronic directing effects of the amino and amide groups .

  • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (0–25°C) to suppress decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., cyclopropyl CH2_2 at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 283.03 for C10_{10}H12_{12}BrN2_2O) .
  • Elemental Analysis : Ensure C, H, N, Br content aligns with theoretical values (±0.3% tolerance) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm cyclopropane ring geometry .

Q. What strategies are recommended for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :
  • Target Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for proteins (e.g., kinases, GPCRs). Include controls like unmodified benzamide derivatives .
  • Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Compare IC50_{50} values with structurally similar compounds to establish SAR (Structure-Activity Relationships) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron distribution. Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Reactivity Insights : Simulate bromine substitution pathways (e.g., SNAr vs. radical mechanisms) using transition-state optimization. Compare activation energies in polar vs. nonpolar solvents .
  • Validation : Cross-check computed IR spectra with experimental data (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data Triangulation : Replicate assays in orthogonal systems (e.g., enzyme-based vs. cell-based assays). Control for batch-to-batch compound variability via HPLC purity checks .
  • Molecular Dynamics (MD) Simulations : Model protein-ligand interactions under physiological conditions (e.g., solvation, pH 7.4) to identify binding mode discrepancies .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers and statistically validate trends .

Q. How can researchers optimize the reaction conditions for bromine substitution in 2-amino-N-cyclopropylbenzamide derivatives?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for SN2 mechanisms vs. radical initiators (e.g., AIBN) in nonpolar solvents for radical pathways .
  • Catalyst Selection : Evaluate Cu(I)/Cu(II) catalysts for Ullman-type coupling vs. Pd-based systems for Buchwald-Hartwig amination .
  • Kinetic Analysis : Use stopped-flow spectroscopy to monitor intermediate formation and optimize reaction time/temperature .

Q. What are the challenges in designing this compound derivatives with improved metabolic stability?

  • Methodological Answer :
  • Metabolite Identification : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS to detect deamination or cyclopropane ring-opening metabolites .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to stabilize the amide bond against hydrolysis .
  • Computational ADME : Use QSAR models (e.g., SwissADME) to predict CYP450 interactions and adjust logP values for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.